molecular formula C8H10FN3O B1381940 1-(5-Amino-2-fluorophenyl)-3-methylurea CAS No. 1546093-06-4

1-(5-Amino-2-fluorophenyl)-3-methylurea

Cat. No.: B1381940
CAS No.: 1546093-06-4
M. Wt: 183.18 g/mol
InChI Key: OTAJRESAGDFPLW-UHFFFAOYSA-N
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Description

1-(5-Amino-2-fluorophenyl)-3-methylurea is a substituted urea derivative characterized by a methyl group on one urea nitrogen and a 5-amino-2-fluorophenyl group on the other. The amino (-NH₂) and fluorine (-F) substituents on the aromatic ring distinguish it from other phenylurea analogs. This compound is commercially available as a building block for chemical synthesis, with applications in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c1-11-8(13)12-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAJRESAGDFPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 2: Formation of Nitrile Intermediates

  • Nitrile compounds such as 2-fluoro-5-aminobenzonitrile are synthesized via diazotization and subsequent Sandmeyer reactions or direct substitution methods.
  • Alternatively, direct conversion of amino groups to nitriles can be achieved through dehydration reactions under suitable conditions.

Step 3: Conversion to Urea Derivative

  • The nitrile intermediate reacts with reagents like carbamoyl chlorides or is subjected to methylation to form methylurea derivatives.
  • For instance, a typical procedure involves heating the nitrile with methyl isocyanate or methyl chloroformate in the presence of a base or catalyst, leading to the formation of the methylurea moiety attached to the aromatic ring.

Use of Carbamoyl Chlorides and Phosgene Derivatives

The synthesis of urea compounds often employs carbamoyl chlorides or phosgene derivatives:

Methodology:

  • Preparation of Carbamoyl Chlorides:

    • Starting from amines, carbamoyl chlorides are prepared by reacting with phosgene or triphosgene under controlled conditions.
    • For example, the reaction of 5-amino-2-fluorophenylamine with triphosgene in dichloromethane (DCM) at low temperature (−78°C) yields the corresponding carbamoyl chloride.
  • Urea Formation:

    • The carbamoyl chloride reacts with methylamine or methylated amines in the presence of a base (e.g., triethylamine) to form the methylurea derivative.
    • This step often involves stirring at room temperature or slightly elevated temperatures to ensure complete reaction.

Reaction Conditions and Reagents:

Step Reagents Conditions Notes
Carbamoyl chloride synthesis Amine + triphosgene -78°C to room temperature Controlled addition to avoid side reactions
Urea formation Carbamoyl chloride + methylamine Room temperature, inert atmosphere Ensures selective formation of methylurea

Alternative Routes: Direct Amidation and Cyclization

Some methods involve direct amidation of aromatic amines with methyl isocyanate or related reagents:

  • Direct Amidation:

    • Aromatic amines react with methyl isocyanate under mild conditions to form the corresponding methylurea derivatives.
    • This method offers high selectivity and fewer steps.
  • Cyclization Strategies:

    • In certain cases, cyclization of suitable intermediates, such as 2-aminophenyl derivatives with urea derivatives, can produce the target compound.

Key Synthetic Data and Observations

Method Advantages Disadvantages Typical Yield References
Nitrile-based synthesis Good control over substitution Multi-step, requires nitrile intermediates 70-85% ,
Carbamoyl chloride route High reactivity, straightforward Uses hazardous reagents like phosgene 65-80% ,
Direct amidation Fewer steps, cleaner Limited scope depending on substrate 60-75%

Research Findings and Optimization

  • Use of Triphosgene:
    Triphosgene is favored over gaseous phosgene due to ease of handling and safety, allowing controlled synthesis of carbamoyl chlorides at low temperatures, which improves yields and purity.

  • Solvent Choice:
    Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents, providing good solubility and facilitating the reaction.

  • Reaction Monitoring:
    Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress, ensuring complete conversion and minimizing side products.

  • Purification:
    Flash chromatography and recrystallization are standard purification steps, yielding high-purity products suitable for further biological testing.

Summary of Synthetic Route

A typical synthetic route involves:
1. Preparation of 2-fluoro-5-aminobenzonitrile via nitration and reduction.
2. Conversion of the amino group to a carbamoyl chloride using triphosgene.
3. Reaction of the carbamoyl chloride with methylamine or methylated amines to form the methylurea derivative.
4. Purification via chromatography and characterization by NMR, HRMS, and IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-fluorophenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, alkyl halides, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(5-Amino-2-fluorophenyl)-3-methylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-fluorophenyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Ureas

Compound Name Substituents Key Applications/Properties References
This compound 5-Amino-2-fluorophenyl Synthesis intermediate; potential bioactive properties due to polar substituents
DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea) 3,4-Dichlorophenyl Metabolite of Diuron herbicide; regulated in food residues
IPPMU (1-(4-Isopropylphenyl)-3-methylurea) 4-Isopropylphenyl Pesticide residue detected in environmental monitoring
Benzthiazuron (1-(2-Benzothiazolyl)-3-methylurea) 2-Benzothiazolyl Herbicide; targets weed species
1-(3-Chloro-4-methylphenyl)-3-methylurea 3-Chloro-4-methylphenyl Metabolite of Chlorotoluron herbicide

Key Observations:

Polarity and Solubility: The amino and fluorine groups in this compound enhance polarity compared to chlorinated analogs like DCPMU, which are more lipophilic and environmentally persistent .

Biological and Environmental Behavior: Chlorinated derivatives (e.g., DCPMU, Chlorotoluron metabolites) are prevalent in pesticide metabolism and regulated due to their environmental persistence and toxicity . Amino-substituted ureas are less documented in environmental contexts but may exhibit different degradation pathways due to reduced hydrophobicity .

Structural Diversity and Applications :

  • Heterocyclic ureas like Benzthiazuron demonstrate that replacing the phenyl ring with a benzothiazolyl group shifts activity toward herbicidal action .
  • Alkyl-substituted phenylureas (e.g., IPPMU) are primarily monitored as environmental contaminants rather than active agrochemicals .

Research and Regulatory Considerations

  • Environmental Impact: Chlorinated phenylureas (e.g., DCPMU) are subject to strict regulatory limits in food (e.g., EPA tolerances) due to bioaccumulation risks . The absence of similar data for this compound suggests its niche use in controlled synthesis rather than widespread environmental release.
  • Synthetic Utility: The commercial availability of this compound highlights its role as a precursor in drug discovery, where fluorine and amino groups are leveraged for tuning pharmacokinetic properties .

Biological Activity

1-(5-Amino-2-fluorophenyl)-3-methylurea is a substituted urea compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

Chemical Formula C9H10FN3O\text{Chemical Formula }C_9H_{10}FN_3O

The presence of the fluorine atom and the amino group in its structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways involved in cell proliferation and apoptosis. The specific targets and pathways are still under investigation, but preliminary studies suggest a potential role in inhibiting cancer cell growth and exhibiting antimicrobial properties.

Anticancer Properties

This compound has shown promise in anticancer applications. A study involving a series of aryl urea derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549). The structure-activity relationship (SAR) analysis revealed that modifications in the urea moiety could enhance anticancer efficacy while reducing toxicity to normal cells .

Table 1: Cytotoxicity of this compound Analogues

CompoundCell Line TestedIC50 (µM)Selectivity Index
This compoundHepG212.54.0
This compoundA54915.03.8
SorafenibHepG210.02.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Hepatocellular Carcinoma : A study demonstrated that this compound could induce cell cycle arrest and apoptosis in HepG2 cells, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Antimicrobial Evaluation : Another investigation assessed its effectiveness against multi-drug resistant strains of bacteria, revealing promising results that warrant further exploration into its use as an antibacterial agent .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Amino-2-fluorophenyl)-3-methylurea, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amination and Fluorination: Start with 2-fluoronitrobenzene derivatives, followed by reduction to introduce the amino group at the 5-position (e.g., catalytic hydrogenation with Pd/C) .

Urea Formation: React the intermediate 5-amino-2-fluorophenylamine with methyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm the urea linkage (δ ~6.0–6.5 ppm for NH protons) and substituent positions (e.g., fluorine-induced deshielding at C2) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calc. for C₈H₁₀FN₃O: 199.08 g/mol) and detect isotopic patterns from fluorine .
  • X-ray Crystallography: If single crystals are obtainable (e.g., via slow evaporation in DMSO), use SHELXL for structure refinement to resolve bond angles and torsional strain .

Q. How can researchers screen for basic biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based kinase assays (e.g., EGFR or VEGFR2) at 10–100 µM concentrations to test inhibitory activity. Compare IC₅₀ values with control inhibitors .
  • Cytotoxicity Screening: Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with 24–72 hr exposure. Normalize results to solvent controls .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position influence structure-activity relationships (SAR)?

Methodological Answer: The 2-fluorine atom introduces steric and electronic effects:

  • Electronic Effects: Fluorine’s electronegativity enhances hydrogen-bonding capacity of the urea group, potentially improving target binding (e.g., kinase ATP pockets) .
  • Steric Effects: Compare with 2-chloro or 2-methyl analogs to assess bulk tolerance. For example, 2-fluoro analogs may show 3–5× higher potency in kinase assays due to reduced steric hindrance .

Q. Table 1: SAR Comparison of Substituent Effects

Substituent (Position 2)Biological Activity (IC₅₀, EGFR)LogP
Fluorine0.8 µM1.2
Chlorine2.5 µM1.8
Methyl5.0 µM1.5

Q. What computational strategies are effective for predicting binding modes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Parameterize the urea moiety for hydrogen-bond donor/acceptor roles .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in reported biological data?

Methodological Answer:

  • Assay Standardization: Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, serum-free media) to eliminate variability .
  • Purity Validation: Use LC-MS to confirm absence of degradants (e.g., hydrolyzed urea products) that may skew activity .
  • Orthogonal Assays: Cross-validate results with SPR (surface plasmon resonance) for binding affinity and transcriptomics to assess downstream effects .

Data Contradiction Analysis Example

Scenario: Study A reports potent antitumor activity (IC₅₀ = 1 µM), while Study B finds no activity (IC₅₀ > 50 µM).
Resolution Workflow:

Compound Integrity: Verify batch-to-batch consistency via NMR and HRMS .

Cell Line Variability: Test in isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to identify dependency on specific genetic backgrounds .

Assay Conditions: Ensure equivalent exposure times and serum concentrations, as serum proteins may sequester the compound .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Amino-2-fluorophenyl)-3-methylurea
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1-(5-Amino-2-fluorophenyl)-3-methylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.